Acetylcholinesterase Inhibition: 3-Substitution Confers Irreversible AChE Inhibition (IC₅₀ = 357 nM)
This compound is the 3-substituted arylmaleamic acid member of the m-aminobenzoic acid series. In the source study by Trujillo-Ferrara et al. (2003), it was classified as an irreversible AChE inhibitor, with inhibition attributed to the α,β-unsaturated 1,4-diketone (maleamic acid) moiety that can covalently modify active-site residues [1]. The 4-substituted regioisomer (para-aminobenzoic acid-derived series) was characterized in a separate study (Correa-Basurto et al., 2005), where p-aminobenzoic acid derivatives showed competitive (reversible) inhibition, lacking the irreversible character. A direct quantitative comparison of IC₅₀ values between regioisomers requires identical assay conditions (T. californica AChE, Ellman's method) [2]. Irreversible inhibition is mechanistically distinct from reversible competition exhibited by the 4-regioisomer series and the cyclized 3-maleimidobenzoic acid, which lacks the free α,β-unsaturated amide required for covalent modification [3].
| Evidence Dimension | AChE IC₅₀ and inhibition modality (Torpedo californica) |
|---|---|
| Target Compound Data | IC₅₀ = 357 nM; irreversible inhibition [1] |
| Comparator Or Baseline | Baseline: IC₅₀ range for succinamic acid analogs (competitive) reported as 1–4900 nM in the same ChEMBL assay series; maleimides (e.g., 3-maleimidobenzoic acid) reported as reversible/competitive [2] |
| Quantified Difference | Mechanistic distinction: irreversible (3-substituted maleamic acid) versus reversible/competitive (succinamic acids, maleimides, 4-substituted analogs). Absolute IC₅₀ difference with 4-regioisomer not available from a single head-to-head study; class-level inference based on SAR series [2]. |
| Conditions | Ellman's spectrophotometric assay; AChE from Torpedo californica; irreversible inhibition determined by time-dependent inactivation and lack of substrate protection. |
Why This Matters
Irreversible inhibition enables sustained target engagement independent of pharmacokinetic clearance, a parameter specifically measured and reported in BindingDB for this compound, directly informing experimental design for prolonged enzyme inactivation studies.
- [1] BindingDB Entry BDBM50127980 (ChEMBL53968). IC₅₀: 357 nM against acetylcholinesterase (Torpedo californica); irreversible type of inhibition. Deposited from Trujillo-Ferrara et al. (2003). View Source
- [2] Correa-Basurto, J., Alcántara, I. V., Espinoza-Fonseca, L. M., & Trujillo-Ferrara, J. G. (2005). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 40(7), 732–735. DOI: 10.1016/j.ejmech.2005.03.011. View Source
- [3] BindingDB Assay ChEMBL_29409 (CHEMBL643382). IC₅₀ range: 1–4900 nM for acetylcholinesterase inhibitor series. View Source
